

# Spectral Analysis of 1-(3-Methoxypyridin-4-yl)ethanone: A Technical Guide

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## Compound of Interest

Compound Name: 1-(3-Methoxypyridin-4-yl)ethanone

Cat. No.: B1316464

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound **1-(3-Methoxypyridin-4-yl)ethanone**, a molecule of interest in medicinal chemistry and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.

## Core Data Presentation

The spectral data for **1-(3-Methoxypyridin-4-yl)ethanone** (CAS No: 83431-02-1, Molecular Formula:  $C_8H_9NO_2$ , Molecular Weight: 151.16 g/mol ) are summarized in the tables below. These tables are designed for clarity and ease of comparison, providing key quantitative information from NMR, IR, and MS analyses.

Table 1:  $^1H$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available				

Table 2:  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	

Table 3: IR Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
Data not available	

Table 4: Mass Spectrometry Data

m/z	Interpretation
Data not available	

Note: Specific spectral data for **1-(3-Methoxypyridin-4-yl)ethanone** is not readily available in public databases as of the last update. The tables are provided as a template for data population once acquired.

## Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize organic compounds like **1-(3-Methoxypyridin-4-yl)ethanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

- **Sample Preparation:** Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). The solution should be free of any particulate matter.

- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- **Instrumentation:** Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- **Referencing:** Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **Data Acquisition:** For a typical  $^1\text{H}$  NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a greater number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule.

**Protocol:**

- **Sample Preparation (Thin Film Method):** Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).
- **Deposition:** Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- **Evaporation:** Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- **Analysis:** Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The data is typically collected over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

**Protocol:**

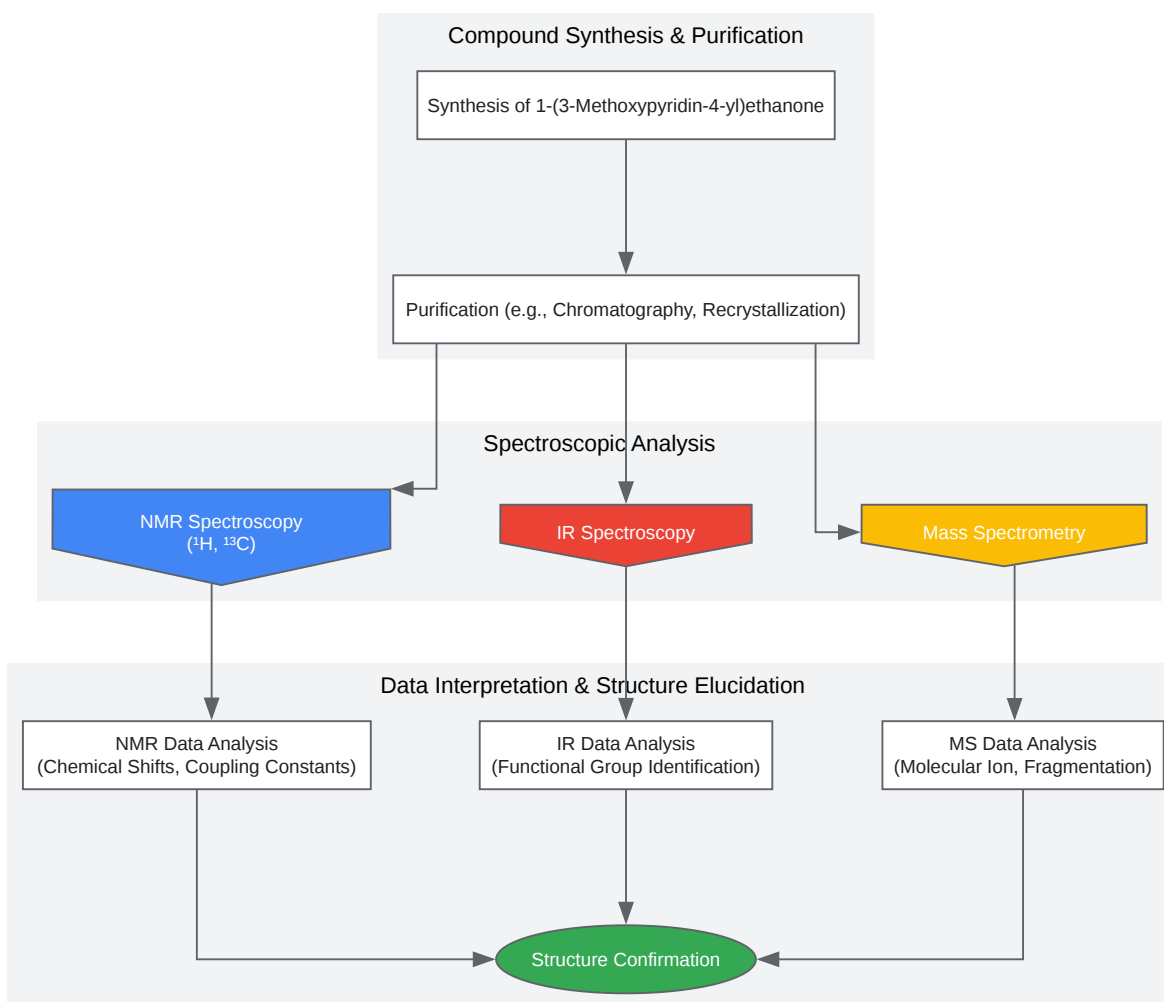
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small organic molecules, which involves bombarding the sample with a high-energy electron beam.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound such as **1-(3-Methoxypyridin-4-yl)ethanone**.

## Workflow for Spectral Analysis of 1-(3-Methoxypyridin-4-yl)ethanone

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Caption: Workflow for the synthesis, purification, and spectral analysis of **1-(3-Methoxypyridin-4-yl)ethanone**.

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